3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid
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Overview
Description
3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound has a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Benzotriazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in various ways .
Biochemical Pathways
Benzotriazole derivatives are known to be involved in a variety of biochemical processes, indicating that they may influence multiple pathways .
Preparation Methods
The synthesis of 3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid typically involves the reaction of benzotriazole with a suitable benzoic acid derivative. One common method involves the use of chlorotriphenylphosphonium as a reagent, which reacts with the amide in a manner similar to the Vilsmeier-Haack reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid can be compared with other benzotriazole derivatives such as:
- 1-methyl-1H-1,2,3-benzotriazol-4-amine
- 1-methyl-1H-1,2,3-benzotriazol-5-amine
- 4-(1H-benzotriazol-1-ylmethylamino)benzoic acid
These compounds share similar structural features but may differ in their specific applications and biological activities
Properties
IUPAC Name |
3-(benzotriazol-1-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-14(20)10-4-3-5-11(8-10)15-9-18-13-7-2-1-6-12(13)16-17-18/h1-8,15H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGAEUKCNKGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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